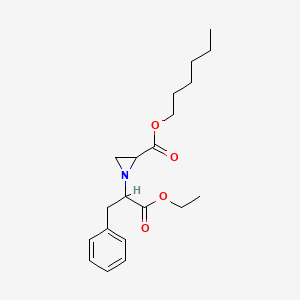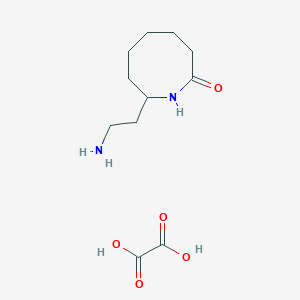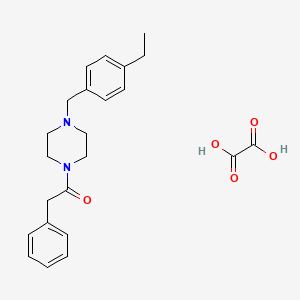![molecular formula C13H12FN3O2S B5220434 N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5220434.png)
N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide, commonly known as FET, is a chemical compound that has gained significant attention in the scientific research community. FET is a small molecule inhibitor that has been shown to have potential as a therapeutic agent for various diseases.
Mécanisme D'action
FET works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins. By inhibiting HSP90, FET causes the degradation of client proteins that are essential for the survival of cancer cells. FET has also been shown to inhibit the aggregation of amyloid beta peptide, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
FET has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. FET has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FET is its specificity for HSP90, which makes it a potentially safer therapeutic agent compared to other HSP90 inhibitors. However, FET has limited solubility in water, which can make it difficult to administer in vivo. Additionally, FET has been shown to have poor stability in biological fluids, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
For FET research include investigating its potential as a therapeutic agent for various diseases, optimizing its chemical structure to improve its solubility and stability, and developing new methods for administering FET in vivo. Additionally, further studies are needed to fully understand the mechanism of action of FET and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of FET involves a multi-step process that begins with the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form N-(2-fluorophenethyl)-2-bromoacetamide. This intermediate is then reacted with thiosemicarbazide to form FET.
Applications De Recherche Scientifique
FET has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. FET has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FET has been studied for its ability to inhibit viral replication, making it a potential candidate for antiviral therapy.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c14-10-4-2-1-3-9(10)5-6-15-11(18)12(19)17-13-16-7-8-20-13/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOMHKZEPHICMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)C(=O)NC2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)
![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)


![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)


